N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)19-9-6-16(7-10-19)8-11-20(25)24-15-18-5-3-13-23-21(18)17-4-2-12-22-14-17/h2-7,9-10,12-14H,8,11,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSYXUJMRZSKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | 2191216-50-7 | C₂₁H₂₁N₃O₃S | 395.5 | 4-(methylsulfonyl)phenyl, [2,3'-bipyridin] | Methylsulfonyl, bipyridine, propanamide |
| N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide | 2034208-92-7 | C₂₂H₂₅N₃O₄ | 407.5 | 2,3,4-trimethoxyphenyl, [2,3'-bipyridin] | Methoxy, bipyridine, propanamide |
| 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide | 2034419-44-6 | C₁₉H₁₉NO₃S₃ | 405.6 | Thiophene derivatives | Methylsulfonyl, thiophene, propanamide |
Key Observations:
Substituent Effects: The methylsulfonyl group in the target compound (CAS 2191216-50-7) enhances polarity and hydrogen-bond acceptor capacity compared to the trimethoxy group in CAS 2034208-92-7, which is electron-donating and increases lipophilicity .
Bipyridine vs. Thiophene Moieties :
- Bipyridine systems (e.g., in CAS 2191216-50-7 and 2034208-92-7) facilitate metal coordination, which is absent in thiophene-based analogs. This property is critical in designing metalloenzyme inhibitors or catalysts .
- Thiophene rings introduce sulfur atoms, which may improve metabolic stability but reduce basicity compared to pyridine .
Molecular Weight and Bioavailability :
- All three compounds have molecular weights >390 Da, approaching the upper limit for oral bioavailability. However, the methylsulfonyl group in the target compound may improve aqueous solubility, counteracting high molecular weight .
Functional Group Analysis
- Methylsulfonyl (SO₂CH₃) : Present in the target compound and CAS 2034419-44-6, this group is strongly electron-withdrawing, stabilizing negative charge and enhancing binding to polar enzyme active sites (e.g., kinases or proteases) .
- Thiophene : The sulfur atoms in CAS 2034419-44-6 may engage in hydrophobic interactions or covalent bonding with cysteine residues in proteins .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, typically starting with functionalization of the bipyridine core followed by coupling with the methylsulfonylphenyl-propanamide moiety. Key steps include:
- Bipyridine activation : Alkylation or amidation reactions to introduce the methyl linker .
- Sulfonamide/propanamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Critical parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and anhydrous solvents to prevent hydrolysis .
- Yield optimization : Monitor intermediates via TLC/HPLC and employ recrystallization or column chromatography for purification .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : Prioritize - and -NMR to confirm bipyridine proton environments (δ 8.5–9.5 ppm) and methylsulfonyl group integration (δ 3.1–3.3 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- IR spectroscopy : Identify amide C=O stretching (~1650 cm) and sulfonyl S=O peaks (~1150/1350 cm) .
- HPLC-PDA : Assess purity (>95%) and detect trace byproducts .
Q. What preliminary biological screening approaches are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases due to the bipyridine’s metal-chelating properties .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT or resazurin assays .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
Advanced Research Questions
Q. How can computational chemistry methods predict interaction mechanisms with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes/receptors (e.g., tyrosine kinases) .
- MD simulations : Analyze stability of ligand-target complexes in aqueous environments over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., bipyridine vs. pyridine) with bioactivity .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Assay standardization : Replicate studies under consistent conditions (e.g., cell passage number, serum concentration) .
- Off-target profiling : Use proteome-wide screens (e.g., CETSA) to identify unintended interactions .
- Species-specific factors : Compare results in human vs. murine models to assess translational relevance .
Q. How do structural modifications impact physicochemical properties and target selectivity?
- Bipyridine substitution : Replacing bipyridine with pyrazine reduces metal chelation, altering enzyme inhibition profiles .
- Methylsulfonyl replacement : Fluorophenylsulfonamide derivatives show enhanced lipophilicity (logP increase by ~0.5) but lower solubility .
- Propanamide linker : Shortening to acetamide decreases conformational flexibility, affecting binding kinetics .
| Modification | Impact on logP | Solubility (mg/mL) | IC (μM) |
|---|---|---|---|
| Bipyridine → Pyridine | +0.3 | 0.12 → 0.08 | 1.5 → 5.2 |
| Methylsulfonyl → Fluorophenyl | +0.7 | 0.10 → 0.04 | 0.8 → 3.1 |
| (Data adapted from ) |
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (HO) to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
- Metabolite profiling : Use liver microsomes to predict Phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition potency?
- Kinetic validation : Re-test under uniform conditions (e.g., substrate concentration, incubation time) .
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism .
- Cofactor requirements : Assess metal ion dependence (e.g., Mg, Zn) for bipyridine-mediated activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
